1,4-Benzodioxine-2,3-dione
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Overview
Description
1,4-Benzodioxine-2,3-dione is an organic compound with the molecular formula C8H4O4. It is a derivative of benzodioxine, characterized by the presence of two oxygen atoms in a dioxine ring fused to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
1,4-Benzodioxine-2,3-dione can be synthesized through several methods. One common synthetic route involves the ring-closing metathesis of suitable precursors using catalysts such as the nitro-Grela catalyst . This method is efficient and provides high yields of the desired product. Industrial production methods often involve multi-step processes that include the preparation of intermediates followed by cyclization reactions .
Chemical Reactions Analysis
1,4-Benzodioxine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodioxine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Benzodioxine-2,3-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Benzodioxine-2,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
1,4-Benzodioxine-2,3-dione can be compared with other similar compounds such as:
1,4-Benzodioxane: This compound has a similar structure but lacks the dione functionality, resulting in different reactivity and applications.
2,3-Benzodioxine-1,4-dione: Another isomer with a different arrangement of oxygen atoms, leading to distinct chemical properties.
Phthaloyl peroxide: Although structurally different, it shares some reactivity patterns with this compound.
The uniqueness of this compound lies in its specific arrangement of oxygen atoms and the resulting chemical properties, which make it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,4-benzodioxine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFECNLMBVTZYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(=O)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609809 |
Source
|
Record name | 1,4-Benzodioxine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16536-36-0 |
Source
|
Record name | 1,4-Benzodioxine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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